N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a dihydropyridine moiety
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-19(15-7-3-2-4-8-15)18(23)14-20-13-16(9-10-17(20)22)26(24,25)21-11-5-6-12-21/h9-10,13,15H,2-8,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPUBTJLXOTAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, followed by sulfonylation and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-pyrrolidone: Shares the pyrrolidine ring but lacks the sulfonyl and dihydropyridine moieties.
Pyrrolidine-2-one: A simpler structure with only the pyrrolidine ring and a carbonyl group.
N-Methyl-2-pyrrolidone: Similar in having a pyrrolidine ring but differs in the functional groups attached.
Uniqueness
N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and dihydropyridine moieties distinguishes it from simpler analogs and enhances its potential for diverse applications .
Biological Activity
N-cyclohexyl-N-methyl-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclohexyl group : Known for its lipophilicity, enhancing membrane permeability.
- Pyrrolidine sulfonyl moiety : Associated with various biological activities, including antibacterial and enzyme inhibition.
- Dihydropyridine core : Often linked to cardiovascular and neuroprotective effects.
Table 1: Structural Components
| Component | Description |
|---|---|
| Cyclohexyl | Lipophilic, enhances bioavailability |
| Pyrrolidine sulfonyl | Associated with antibacterial activity |
| Dihydropyridine | Linked to cardiovascular effects |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains. The sulfonyl group is particularly noted for enhancing antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of pyrrolidine derivatives against Salmonella typhi and Bacillus subtilis. Compounds with sulfonyl groups showed moderate to strong activity, suggesting a similar profile for this compound .
- Enzyme Inhibition : In a comparative study on enzyme inhibitors, derivatives containing the pyrrolidine sulfonyl group were found to be effective against urease, with IC50 values indicating strong inhibitory potential .
- Cytotoxicity Against Cancer Cells : Research on related compounds revealed significant cytotoxic effects in MCF-7 breast cancer cells, particularly when combined with doxorubicin. This synergistic effect highlights the potential for developing combination therapies involving this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
